molecular formula C12H11NO2 B6122271 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole

Cat. No.: B6122271
M. Wt: 201.22 g/mol
InChI Key: KYNVBKQBBUJVNS-UHFFFAOYSA-N
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Description

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole is a complex organic compound that features a benzofuran ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran or oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydro-1-benzofuran-5-ylamine: Shares the benzofuran core but lacks the oxazole ring.

    3-Methyl-2,3-dihydro-benzofuran: Similar benzofuran structure but different substituents.

    1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one: Contains a ketone group instead of the oxazole ring.

Uniqueness

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole is unique due to the presence of both benzofuran and oxazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-6-10-7-9(2-3-11(10)14-8)12-4-5-13-15-12/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNVBKQBBUJVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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